16,17-dichloroheptadecanoic Acid
Description
Properties
IUPAC Name |
16,17-dichloroheptadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32Cl2O2/c18-15-16(19)13-11-9-7-5-3-1-2-4-6-8-10-12-14-17(20)21/h16H,1-15H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMRXTONPIMQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371067 | |
| Record name | 16,17-dichloroheptadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116409-75-7 | |
| Record name | 16,17-dichloroheptadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Natural Biogeochemistry of Dichloroheptadecanoic Acids
Biosynthesis and Natural Occurrence in Diverse Organisms
Halogenated fatty acids, including dichlorinated variants like 16,17-dichloroheptadecanoic acid, are naturally occurring compounds found across a range of organisms. nih.gov Their biosynthesis is a specialized metabolic process, primarily observed in marine and microbial life forms. These compounds are generally considered minor components but represent a significant area of research due to their unique chemical structures and biological roles. nih.gov
Microbial Production of Halogenated Fatty Acids
Microorganisms are significant producers of fatty acids and their derivatives. nih.govnih.gov While many microbial systems are engineered for the overproduction of common fatty acids, some naturally synthesize halogenated versions. frontiersin.orgfrontiersin.org Bacteria, in particular certain actinomycetes like Rhodococcus and Streptomyces, are known for their ability to accumulate high amounts of lipids and are robust producers of various fatty acid-derived chemicals. aocs.org The enzymatic machinery within these microbes can facilitate the incorporation of halogen atoms onto fatty acid chains. The cyanobacterium Lyngbya majuscula, for instance, is known to produce chlorinated fatty acid derivatives through pathways involving acyl-carrier protein (ACP) tethered intermediates. nih.gov The production of these compounds is often part of the organism's secondary metabolism.
Algal and Marine Invertebrate Sources of Halogenated Fatty Acids
Marine environments are a primary source of halogenated natural products. nih.govresearchgate.net Algae, particularly red and brown algae, are well-documented producers of a variety of halogenated compounds, including fatty acids. researchgate.net Marine invertebrates such as sponges, often in symbiosis with microorganisms, also synthesize a wide array of unusual fatty acids, including halogenated forms. researchgate.netnih.gov These compounds are found in organisms ranging from phytoplankton to more complex invertebrates, highlighting their widespread distribution in marine ecosystems. nih.gov
Chlorinated fatty acids have been identified as major contributors to the total organohalogen compounds found in various marine animals. dtu.dk They have been detected in the lipids of fish, bivalves (molluscs), jellyfish, and lobster. dtu.dk For example, fatty acid chlorohydrins, such as isomers of chloro-hydroxystearic and chloro-hydroxypalmitic acids, have been specifically characterized as components of jellyfish lipids. nih.gov The presence of these compounds in higher trophic levels, including marine mammals like seals and porpoises, suggests that they can be transferred through the food chain and bioaccumulate. slu.se Dichlorostearic acid is one of the most commonly detected chlorinated fatty acids in fish. slu.se
| Organism Group | Examples of Detected Chlorinated Fatty Acids | Reference |
| Fish | Dichlorostearic acid, Chlorohydroxy fatty acids | slu.seosti.gov |
| Molluscs (Bivalves) | General chlorinated fatty acids | dtu.dk |
| Jellyfish | 9-chloro-10-hydroxypalmitic acid, 10-chloro-9-hydroxypalmitic acid, 9-chloro-10-hydroxystearic acid, 10-chloro-9-hydroxystearic acid | nih.gov |
| Marine Mammals | General chlorinated fatty acids, Chlorohydroxy fatty acids | dtu.dkslu.se |
Once synthesized or ingested, chlorinated fatty acids are incorporated into various lipid classes within marine organisms, similar to their unchlorinated counterparts. osti.gov They are found esterified in complex lipids, including neutral storage lipids like triacylglycerols and key membrane components such as phospholipids (B1166683). researchgate.netosti.gov In fish, chlorinated fatty acids are bound in both triacylglycerols and phospholipids. osti.gov Studies on marine mammals have shown that high concentrations of these fatty acids are often found specifically in phospholipids. osti.gov The incorporation into membrane lipids is significant, as it may alter membrane properties and function. slu.se There is also evidence that chlorinated fatty acids are part of glycolipids in marine invertebrates. researchgate.net
Enzymatic Pathways of Halogenation in Biosynthesis
The biosynthesis of halogenated compounds is an enzyme-mediated process. nih.gov Halogenating enzymes, or halogenases, are broadly classified based on their reaction mechanism, which can involve electrophilic, nucleophilic, or radical species. nih.gov The vast majority of known halogenases catalyze electrophilic halogenation, where a halide ion (like chloride) is oxidized to a reactive electrophilic species ("X+"), often in the form of hypohalous acid (HOX). nih.govfrontiersin.org This reactive intermediate then attacks an electron-rich substrate, such as an alkene or an aromatic ring, to form the halogenated product. frontiersin.org
Haloperoxidases are a key class of enzymes responsible for catalyzing biohalogenation. nih.govnih.gov These enzymes utilize hydrogen peroxide to oxidize chloride, bromide, or iodide ions, generating the corresponding hypohalous acid. nih.gov There are several types of haloperoxidases, including heme-dependent and vanadium-dependent haloperoxidases (VHPOs). frontiersin.orgacs.org
The general mechanism for these enzymes involves the reaction of hydrogen peroxide with the enzyme's active site (containing either a heme-iron or vanadate cofactor) to form a highly reactive intermediate. nih.govmdpi.com This intermediate then oxidizes a halide ion to produce free hypohalous acid (e.g., hypochlorous acid, HOCl). nih.govmdpi.com In most cases, the hypohalous acid is released from the enzyme and then reacts non-enzymatically with a suitable substrate in the vicinity. mdpi.com This process allows for the chlorination of fatty acids and other organic molecules in the cellular environment. nih.gov
Mechanisms of Halide Incorporation (X-, X•, X+)
The biological incorporation of halogen atoms into organic molecules is a sophisticated process catalyzed by a diverse array of enzymes. nih.gov Nature has evolved several distinct mechanisms to functionalize substrates with halogens, overcoming the high activation energy often required for such reactions in synthetic chemistry. acs.org These enzymatic strategies can be broadly categorized based on the nature of the halogenating species involved: electrophilic ("X+"), radical (X•), and nucleophilic (X-). nih.govfrontiersin.org
Electrophilic Halogenation ("X+"): This is a common strategy employed by enzymes to halogenate electron-rich substrates, such as aromatic rings or alkenes. frontiersin.org Halogenases in this category, including flavin-dependent and heme-dependent haloperoxidases, catalyze the two-electron oxidation of a halide anion (X-) to an electrophilic species, formally considered a halenium ion (X+). nih.govfrontiersin.org In aqueous environments, this reactive species is often represented as hypohalous acid (HOX) or its conjugate base, hypohalite (XO-). nih.govfrontiersin.org This powerful electrophile is then attacked by the electron-rich substrate, leading to halogenation. frontiersin.org However, many haloperoxidases lack specific binding sites for their organic substrates, resulting in poor regioselectivity as the HOX is released from the active site to react more freely. frontiersin.org
Radical Halogenation (X•): For the halogenation of unactivated, aliphatic C-H bonds, such as those found along the carbon chain of a fatty acid, nature employs a radical-based mechanism. nih.govacs.org This transformation, which is challenging to achieve with specificity in synthetic chemistry, is catalyzed by enzymes like the α-ketoglutarate (αKG)/Fe(II)-dependent halogenases. acs.orgfrontiersin.org These enzymes perform a one-electron oxidation of the halide to generate a halogen radical (X•). nih.gov The catalytic cycle involves an Fe(IV)-oxo intermediate that abstracts a hydrogen atom from the substrate, creating a substrate radical. acs.org This substrate radical then combines with the chlorine radical (Cl•) to form the chlorinated product. acs.org This radical-based strategy allows for the regioselective halogenation of otherwise unreactive carbon centers. acs.org
Nucleophilic Halogenation (X-): A third strategy involves the use of the halide anion (X-) itself as a nucleophile. acs.org This mechanism is common in substitution reactions, such as the S-adenosyl-L-methionine (SAM)-dependent fluorinases and chlorinases. acs.org Another example is the stereoselective opening of epoxides with halide ions, an S_N2-type reaction that can introduce a halogen with a specific stereochemistry. nih.gov Subtle changes in an enzyme's halide-binding site can tune its selectivity for particular halides in these nucleophilic reactions. acs.org
| Mechanism | Halogen Species | Typical Substrate | Enzyme Class Example | Key Feature |
|---|---|---|---|---|
| Electrophilic | "X+" (e.g., HOCl) | Electron-rich aromatic rings, alkenes | Flavin-dependent Halogenases, Haloperoxidases | Oxidation of halide to an electrophile for attack by the substrate. nih.govfrontiersin.org |
| Radical | X• (e.g., Cl•) | Unactivated aliphatic C-H bonds | α-ketoglutarate/Fe(II)-dependent Halogenases | Allows for halogenation of chemically inert positions via a radical intermediate. nih.govacs.org |
| Nucleophilic | X- (e.g., Cl-) | Epoxides, S-adenosyl-L-methionine | Nucleophilic Chlorinases | Uses the halide anion directly as a nucleophile in substitution reactions. acs.orgnih.gov |
Flavin-Dependent Halogenases (Fl-Hals) and Regioselectivity
Flavin-dependent halogenases (FDHs) are a widespread class of enzymes found across all domains of life that catalyze electrophilic halogenation reactions. nih.gov Unlike haloperoxidases, which require an external source of hydrogen peroxide, FDHs utilize molecular oxygen and a reduced flavin adenine (B156593) dinucleotide (FAD) cofactor, which is regenerated by a separate flavin reductase enzyme. frontiersin.org The catalytic mechanism begins with the formation of a C4a-peroxyflavin intermediate. nih.gov In FDHs, this intermediate reacts with a halide anion (e.g., Cl-), displacing a distal oxygen atom to form a potent electrophilic halogenating species, likely a flavin-bound hypohalous acid. nih.govacs.org
A key feature of FDHs is their remarkable regioselectivity, which contrasts sharply with the often non-specific reactions catalyzed by haloperoxidases. acs.orgfrontiersin.org This high degree of control is believed to be achieved by tightly binding the organic substrate within the enzyme's active site. frontiersin.org The electrophilic halogenating agent, instead of being released into the solution, is trapped within the active site, possibly as a covalent intermediate with a catalytic lysine (B10760008) residue forming a haloamine. nih.gov This ensures that the halogenation occurs at a specific position on the substrate, which is precisely oriented relative to the halogenating species. nih.govfrontiersin.org While FDHs are most commonly associated with the halogenation of aromatic substrates, their mechanism of generating a controlled electrophilic halogen provides a paradigm for achieving regioselectivity in enzymatic halogenation. nih.gov
Stereoselective Enzymatic Halogenation Reactions
Nature has evolved enzymes capable of performing halogenation reactions with exceptional stereoselectivity, installing halogens at specific stereogenic centers. nih.govacs.org This is particularly noteworthy for the functionalization of unactivated C-H bonds, where controlling stereochemistry is a significant challenge. nih.gov
The α-ketoglutarate-dependent non-heme iron halogenases are prominent examples of enzymes that catalyze stereoselective reactions. nih.gov These enzymes operate via a radical mechanism where a hydrogen atom is abstracted from the substrate, and the resulting radical undergoes halogenation. acs.orgnih.gov The well-defined architecture of the enzyme's active site constrains the substrate and the reactive intermediates, directing the halogen atom to a specific face of the molecule and thus controlling the absolute stereochemistry of the newly formed C-Cl bond. nih.gov An example of such remarkable selectivity is the monochlorination of threonine by the enzyme SyrB2. nih.gov
Another strategy for achieving stereocontrol is through nucleophilic substitution reactions. nih.gov For instance, the S_N2 opening of an epoxide by a halide ion is inherently stereospecific, leading to an inversion of configuration at the carbon center being attacked. nih.gov Enzymes catalyzing such reactions can provide high levels of both regio- and stereoselectivity by activating one terminus of the epoxide and directing the nucleophilic attack of the halide. nih.gov The ability of enzymes to perform these highly selective C-H functionalizations is a testament to the sophisticated catalytic machinery that has evolved to produce structurally complex and diverse halogenated natural products. nih.govacs.org
Anthropogenic Formation and Distribution in Environmental Matrices
While many organohalogens are of natural origin, human activities have significantly increased the load of chlorinated compounds in the environment since the industrial revolution. researchgate.netslu.se Chlorinated fatty acids (ClFAs), the class to which 16,17-dichloroheptadecanoic acid belongs, can be formed through anthropogenic processes and have been identified in various environmental matrices across a wide geographic distribution. osti.gov
A primary anthropogenic source of ClFAs is the discharge from pulp and paper mills that use chlorine bleaching processes. osti.gov The reaction of elemental chlorine or chlorine-based bleaching agents with organic matter, including unsaturated fatty acids present in wood pulp, can lead to the formation of various chlorinated organic pollutants, including ClFAs. osti.govdiva-portal.org Other potential sources include chlorine-containing discharges from various industrial processes and household waste. osti.gov Abiotic processes can also contribute to the halogenation of natural organic matter (NOM) in soils and sediments when industrial chlorides are present. researchgate.net
Once formed, these compounds enter aquatic and terrestrial ecosystems. ClFAs have been identified in fish from both Scandinavian and Alaskan waters, indicating their widespread distribution. osti.gov They tend to accumulate in lipids. slu.seosti.gov Studies on various fish species have shown that ClFAs are often incorporated into membrane lipids, such as phospholipids, sometimes at higher concentrations than in storage lipids like triacylglycerols. slu.seosti.gov In soil, organochlorine compounds can be found in high concentrations within the humus layer. researchgate.net Although considered less persistent than pollutants like PCBs, some ClFAs demonstrate a degree of "biological persistence," suggesting they may be incompletely catabolized and can remain in organisms, potentially accumulating in food chains. slu.se
Synthetic Strategies and Chemoenzymatic Approaches for Dichloroheptadecanoic Acid Analogs
Chemical Synthesis Methodologies for Halogenated Fatty Acids
While specific synthetic routes for 16,17-dichloroheptadecanoic acid are not extensively documented, general methodologies for halogenating fatty acids provide a clear framework for producing its analogs. These methods range from direct chlorination at specific positions to the addition of chlorine across double bonds in unsaturated precursors.
Stereoselective Synthesis of Chloro-Substituted Fatty Acid Structures
The introduction of chlorine atoms into a fatty acid chain can create chiral centers, leading to the formation of multiple stereoisomers. Stereoselective synthesis, which aims to produce a single desired enantiomer or diastereomer, is crucial as different stereoisomers can exhibit vastly different biological activities. nih.gov
Achieving high stereoselectivity in the synthesis of halogenated compounds is a significant challenge in organic chemistry. nih.gov For complex molecules, stereoselective methods have been developed, for example, to create chiral 5-arylbenzothiadiazine derivatives with specific configurations. nih.gov In the context of glycosylation, the use of remote acyl groups on fluorinated glucosazide thiodonors has been shown to induce moderate α-selectivity. rsc.org While direct examples for the stereoselective synthesis of vicinally-dihalogenated fatty acids like 16,17-dichloroheptadecanoic acid are not prominent in the reviewed literature, the principles underscore the importance of controlling stereochemistry to yield configurationally stable and biologically specific molecules.
α-Chlorination Approaches in Fatty Acid Derivatization
α-Chlorination, the substitution of a hydrogen atom on the carbon adjacent to the carboxyl group, is a well-established method for modifying fatty acids. These α-chloro fatty acids are important intermediates for synthesizing other fine chemicals. google.com
Several methods have been developed for the α-chlorination of saturated fatty acids. One efficient and environmentally conscious approach utilizes trichloroisocyanuric acid (TCCA) as a chlorinating agent under solvent-free conditions. acs.orgunimi.it This method has been successfully applied to long-chain fatty acids such as stearic acid, palmitic acid, and myristic acid, achieving high conversion rates. acs.org Another established industrial method involves the reaction of a fatty acid with gaseous chlorine, using a strong protonic acid as a catalyst and a free radical trapping agent like oxygen or air to improve the selectivity for the mono-α-chloro product. google.com
| Method | Chlorinating Agent | Catalyst/Conditions | Substrate Examples | Key Advantages | Reference |
|---|---|---|---|---|---|
| Organohalogen Chlorination | Trichloroisocyanuric acid (TCCA) | Solvent-free | Stearic acid, Palmitic acid, Myristic acid | Green, efficient, inexpensive, safe, atom-economic | acs.orgunimi.it |
| Gaseous Chlorination | Gaseous Chlorine (Cl₂) | Strong protonic acid catalyst, free radical scavenger (O₂/air), 110–150 °C | Fatty acids (C₁-C₁₆ alkyl chains) | Cheap catalyst, high conversion rate, high selectivity | google.com |
Oxidative Chlorination of Unsaturated Fatty Acid Precursors
An alternative to direct substitution on a saturated chain is the oxidative chlorination of an unsaturated fatty acid precursor. This approach typically involves the reaction of an alkene with a chlorinating agent that also introduces an oxygen-containing functional group. A primary route for this transformation is the reaction of an unsaturated fatty acid with hypochlorous acid (HOCl). acs.org
HOCl is generated during inflammation in biological systems by the enzyme myeloperoxidase. nih.govnih.gov Chemically, it can be used to convert unsaturated fatty acids into chlorohydrins, where a chlorine atom and a hydroxyl group are added across the double bond. For example, the reaction of oleic acid with HOCl yields two 9,10-chlorohydrin isomers in nearly stoichiometric amounts. acs.org Similarly, linoleic acid reacts at low HOCl ratios to produce a mixture of four possible monochlorohydrin isomers. acs.org This method is significant as it represents a plausible pathway for the formation of chlorinated lipids in vivo and offers a synthetic route to vicinally substituted fatty acids from readily available unsaturated precursors. acs.orgnih.gov
Enzymatic and Biocatalytic Syntheses of Halogenated Lipid Structures
The use of enzymes in synthesis offers the potential for high selectivity and milder reaction conditions compared to traditional chemical methods. tsijournals.com Nature has evolved a diverse array of halogenating enzymes that can be harnessed for the production of halogenated lipids. manchester.ac.uknih.gov
Directed Biosynthesis using Halogenase Enzymes
Halogenases are enzymes capable of forming carbon-halogen bonds with remarkable regio- and stereoselectivity, a feat often difficult to achieve with synthetic chemistry. rsc.orgmanchester.ac.uk They are broadly categorized based on their mechanism and required cofactors. The main classes include haloperoxidases and flavin-dependent halogenases (FDHs). nih.govtandfonline.com
Haloperoxidases utilize hydrogen peroxide to oxidize halide ions (Cl⁻, Br⁻, I⁻) to form a hypohalous acid (e.g., HOCl), which then reacts with the substrate. nih.govtandfonline.com This reaction often occurs outside the enzyme's active site. nih.gov
Flavin-Dependent Halogenases (FDHs) represent a distinct family that uses reduced flavin adenine (B156593) dinucleotide (FADH₂), molecular oxygen, and a halide ion. pnas.orgacs.org The mechanism involves the formation of a peroxyflavin intermediate, which reacts with the halide to produce HOCl. This reactive species is channeled through a tunnel within the enzyme to a second active site where it modifies a conserved lysine (B10760008) residue to form a chloramine (B81541) intermediate, the proximal chlorinating agent. pnas.orgacs.org This intricate mechanism ensures high selectivity.
While many characterized FDHs act on aromatic substrates like tryptophan, some are known to process fatty acid intermediates, such as HctB, which is responsible for the chlorination of an acyl-carrier protein tethered hexanoate (B1226103) in the biosynthesis of hectochlorin. rsc.org This demonstrates the potential for using directed biosynthesis with halogenase enzymes to create specifically chlorinated fatty acid analogs.
| Enzyme Class | Cofactors/Co-substrates | Halogenating Species | Key Characteristics | Reference |
|---|---|---|---|---|
| Haloperoxidases (Heme-iron or Vanadium-dependent) | H₂O₂, Halide ion (Cl⁻, Br⁻, I⁻) | Hypohalous acid (HOX) | Generates free hypohalous acid; halogenation is often non-specific. | nih.govtandfonline.com |
| Flavin-Dependent Halogenases (FDH) | FADH₂, O₂, Halide ion (Cl⁻, Br⁻) | Lysine-chloramine intermediate | High regio- and stereoselectivity; substrate is halogenated within the active site. | rsc.orgpnas.orgacs.org |
Chemoenzymatic Combinatorial Approaches
Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the broad applicability of chemical reactions. This hybrid approach is a powerful strategy for generating novel molecules and diversifying complex structures. rsc.orgresearchgate.net In the context of halogenated fatty acids, a halogenase enzyme could be used to install a chlorine atom at a specific position with high selectivity. The resulting halogenated fatty acid can then be used as a substrate in subsequent chemical transformations, such as cross-coupling reactions, to generate a library of diverse analogs. nih.gov
This combinatorial strategy leverages the best of both worlds: the enzyme performs a challenging selective C-H functionalization, and subsequent chemical steps build further complexity. rsc.org The synthesis of structured lipids, which involves modifying the fatty acid composition of triglycerides, frequently employs enzymes like lipases for targeted esterification or transesterification reactions, demonstrating the successful integration of enzymes in lipid modification. nih.govnih.gov A similar chemoenzymatic route, starting with the enzymatic halogenation of a fatty acid followed by further chemical derivatization, represents a promising and flexible approach for producing novel dichloroheptadecanoic acid analogs. researchgate.netdtu.dk
Computational and Theoretical Modeling of Dichloroheptadecanoic Acid Interactions
Molecular Dynamics Simulations of Lipid-Protein Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.govnih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of biological systems, such as the interaction of 16,17-dichloroheptadecanoic acid with lipid membranes and proteins.
Modeling Conformational Changes in Lipid Bilayers Induced by Halogenated Lipids
The incorporation of halogenated fatty acids like 16,17-dichloroheptadecanoic acid into a lipid bilayer can induce significant conformational changes. researchgate.netnih.gov The terminal chlorine atoms alter the fatty acid's polarity, size, and flexibility, which in turn affects the packing and dynamics of the surrounding lipid molecules.
MD simulations can model these effects by representing the lipid bilayer and the embedded chlorinated fatty acid with atomic detail. Key parameters that can be investigated include:
Bilayer thickness: Changes in lipid packing and tail ordering directly impact the thickness of the bilayer. Depending on the concentration of the chlorinated fatty acid and its influence on tail tilt and interdigitation, the bilayer thickness may either increase or decrease. Studies on other modified lipids have shown both increases and decreases in bilayer thickness depending on the specific modification. mdpi.com
Lipid tail order parameter (SCD): This parameter quantifies the orientational order of the C-H bonds along the acyl chain. The presence of the dichloro- group is likely to cause local disordering of the lipid tails in its immediate vicinity, leading to a decrease in the SCD values, particularly towards the center of the bilayer.
Lateral diffusion: The disruption of lipid packing can lead to an increase in the lateral diffusion coefficient of the lipids within the bilayer, indicating a more fluid membrane.
Table 1: Potential Effects of 16,17-dichloroheptadecanoic Acid on Lipid Bilayer Properties (Inferred)
| Property | Expected Change | Rationale |
| Area per Lipid | Increase | Steric hindrance from terminal chlorine atoms. |
| Bilayer Thickness | Variable | Dependent on concentration and induced changes in lipid tail tilt and interdigitation. |
| Lipid Tail Order | Decrease | Disruption of ordered packing by bulky, polar terminal groups. |
| Lateral Diffusion | Increase | Increased membrane fluidity due to disrupted packing. |
Atomistic and Coarse-Grained Models for Lipid-Protein Binding
Understanding how 16,17-dichloroheptadecanoic acid interacts with membrane proteins is crucial for elucidating its potential biological effects. Both atomistic and coarse-grained MD simulations are employed to study these interactions. nih.govnih.govnih.gov
Atomistic Models: These models represent every atom in the system, providing a high-resolution view of the binding process. They can accurately capture the specific interactions between the chlorinated fatty acid and amino acid residues in the protein's binding site, including electrostatic interactions involving the chlorine atoms and van der Waals forces. However, the computational cost of atomistic simulations limits the timescale and system size that can be studied. nih.gov
Simulations using these models can identify putative binding sites for the chlorinated fatty acid on the surface of membrane proteins and characterize the dynamics of the binding and unbinding events. nih.govnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Mechanisms
While MD simulations are excellent for studying non-covalent interactions, understanding chemical reactions, such as the potential metabolism or covalent modification of proteins by 16,17-dichloroheptadecanoic acid, requires quantum mechanical (QM) methods. QM/MM approaches offer a hybrid solution by treating the reactive part of the system (e.g., the dichloro- group and the reacting amino acid residues) with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics (MM) force field. nih.govrsc.orgresearchgate.net
This methodology can be used to investigate:
Enzymatic degradation: If an enzyme were to metabolize 16,17-dichloroheptadecanoic acid, QM/MM could elucidate the reaction mechanism, including the transition states and activation energies for C-Cl bond cleavage.
Covalent adduct formation: The reactivity of the dichloro- group could potentially lead to covalent modification of proteins. QM/MM simulations can model the reaction pathways for such modifications.
Theoretical Models of Fatty Acid-Binding Protein (FABP) Interactions
Fatty acid-binding proteins (FABPs) are a family of intracellular proteins that bind and transport fatty acids and other lipophilic ligands. nih.govnih.govnih.govnih.gov The binding of 16,17-dichloroheptadecanoic acid to FABPs can be investigated using theoretical models, primarily through molecular docking and MD simulations.
Ligand Binding Sites and Affinity Determination
The binding of a fatty acid to an FABP typically occurs within a water-filled internal cavity, often referred to as the binding pocket. The fatty acid usually adopts a U-shaped or helical conformation within this pocket. nih.gov The presence of the terminal chlorine atoms in 16,17-dichloroheptadecanoic acid would significantly influence its binding to FABPs.
Binding Pose: Molecular docking simulations can predict the most favorable binding orientation of the chlorinated fatty acid within the FABP binding pocket. The polar chlorine atoms may form specific interactions with polar or charged residues lining the cavity.
Binding Affinity: The strength of the interaction, or binding affinity, can be estimated using computational methods like free energy calculations. The increased polarity and size of the dichloro- group could either enhance or decrease the binding affinity compared to the non-halogenated parent fatty acid, depending on the specific isoform of the FABP and the nature of its binding pocket. nih.gov Generally, increased hydrophobicity correlates with tighter binding, but the specific placement of the polar chlorine atoms could introduce unique interactions. nih.govnih.gov
Table 2: Key Residues in FABP Binding Pockets and Potential Interactions with 16,17-dichloroheptadecanoic Acid
| Interacting Residue Type | Potential Interaction with Dichloro- group | FABP Isoform Example |
| Polar (e.g., Ser, Thr, Tyr) | Hydrogen bonding (if proton donor available), dipole-dipole interactions. | Brain FABP (B-FABP) drugbank.com |
| Charged (e.g., Arg, Lys, Asp, Glu) | Electrostatic interactions, salt bridges (if deprotonated). | Heart FABP (H-FABP) |
| Aromatic (e.g., Phe, Tyr, Trp) | Halogen bonding, van der Waals interactions. | Adipocyte FABP (A-FABP) |
| Aliphatic (e.g., Val, Leu, Ile) | Van der Waals interactions. | Liver FABP (L-FABP) |
Micelle Interactions and Transport Mechanisms
In aqueous environments, fatty acids can aggregate to form micelles. The interaction of FABPs with these micelles is a potential mechanism for fatty acid uptake. nih.govnih.gov Computational studies can model the interaction of an FABP with a micelle composed of 16,17-dichloroheptadecanoic acid.
Protein-Micelle Interaction: MD simulations can reveal how an FABP approaches and interacts with the surface of such a micelle. It is hypothesized that the portal region of the FABP, consisting of alpha-helices, plays a key role in this interaction, facilitating the extraction of a fatty acid molecule from the micelle and its transfer into the protein's binding pocket. nih.gov The specific interactions between the protein and the chlorinated head groups of the fatty acids on the micelle surface would be critical in this process.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 16,17-dichloroheptadecanoic Acid, and how should researchers validate their results?
- Methodological Answer :
- Primary Techniques : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for structural elucidation. For chlorinated compounds, GC-MS with electron capture detection (ECD) improves sensitivity due to halogen-specific responses .
- Validation : Cross-validate results using complementary methods (e.g., compare NMR-derived molecular weights with high-resolution mass spectrometry). Include internal standards (e.g., deuterated analogs) to control for matrix effects in environmental samples .
- Data Table :
| Technique | Key Parameters | Detection Limit | Reference |
|---|---|---|---|
| GC-MS/ECD | Column: DB-5MS; Temp: 50–300°C | 0.1 ppb | |
| ¹H NMR | Solvent: CDCl₃; Frequency: 400 MHz | N/A |
Q. How should researchers design a synthesis protocol for 16,17-dichloroheptadecanoic Acid to minimize byproducts?
- Methodological Answer :
- Step 1 : Optimize chlorination conditions (e.g., use SOCl₂ as a chlorinating agent under anhydrous conditions at 60°C) to target the 16,17 positions selectively .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) and terminate at 85% conversion to avoid over-chlorination.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity with melting point analysis and HPLC (>98% purity threshold) .
Q. What safety protocols are essential for handling 16,17-dichloroheptadecanoic Acid in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods for synthesis steps to avoid inhalation .
- Waste Management : Collect chlorinated waste separately in labeled containers for incineration by licensed facilities. Avoid aqueous disposal due to environmental persistence .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental persistence data for 16,17-dichloroheptadecanoic Acid across studies?
- Methodological Answer :
- Root Cause Analysis : Discrepancies may arise from variations in experimental conditions (e.g., pH, microbial activity). Replicate studies under standardized OECD 301B biodegradation test conditions .
- Data Harmonization : Use meta-analysis tools to compare half-life (t½) values, controlling for temperature and soil organic content. For example, t½ ranges from 60 days (aerobic soils) to >1 year (anaerobic sediments) .
Q. What computational strategies can predict the ecological toxicity of 16,17-dichloroheptadecanoic Acid?
- Methodological Answer :
- QSAR Modeling : Apply quantitative structure-activity relationship models (e.g., ECOSAR v2.0) to estimate acute aquatic toxicity. Input SMILES notation (ClC15H28ClCO2H) to derive LC₅₀ values for fish and Daphnia .
- Molecular Dynamics : Simulate binding affinity to lipid membranes using GROMACS, highlighting bioaccumulation potential due to high logP (estimated 5.2) .
Q. How can advanced degradation pathways be elucidated for 16,17-dichloroheptadecanoic Acid under UV irradiation?
- Methodological Answer :
- Experimental Design : Exclude aqueous solutions in quartz reactors under UV-C (254 nm). Monitor intermediates via LC-TOF-MS and propose pathways (e.g., dechlorination to heptadecanoic acid followed by β-oxidation) .
- Data Interpretation : Use isotopic labeling (¹³C at C16/C17) to track chlorine displacement kinetics. Observe pseudo-first-order decay constants (k = 0.05 hr⁻¹) .
Critical Analysis and Reporting Guidelines
Q. How should researchers address conflicting bioactivity results in cell-based assays?
- Methodological Answer :
- Controlled Variables : Standardize cell lines (e.g., HepG2 for hepatotoxicity), serum-free media, and exposure durations.
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Report confidence intervals (e.g., IC₅₀ = 50 ± 5 μM, p < 0.01) .
Q. What are the best practices for integrating 16,17-dichloroheptadecanoic Acid data into predictive environmental models?
- Methodological Answer :
- Model Inputs : Use fugacity-based models (e.g., EQC Level III) with inputs for logKow (5.2), vapor pressure (1.2 × 10⁻⁵ Pa), and biodegradation rates .
- Sensitivity Analysis : Identify critical parameters (e.g., hydrolysis rate constants) via Monte Carlo simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
